Foreword: The Strategic Value of Halogenated Benzonitriles
Foreword: The Strategic Value of Halogenated Benzonitriles
An In-Depth Technical Guide to 3,6-Dichloro-2-fluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical research, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. The subject of this guide, 3,6-Dichloro-2-fluorobenzonitrile (CAS No. 916420-65-0), represents a highly versatile and synthetically valuable building block.[1] Its unique substitution pattern—an ortho-fluorine, a para-chlorine, and a meta-chlorine relative to the nitrile group—presents a nuanced platform for creating complex molecular architectures. The fluorine atom, a bioisostere of hydrogen, is renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[2] This guide provides a senior scientist's perspective on the properties, synthesis, and application of this important intermediate, grounded in established chemical principles and safety protocols.
Section 1: Core Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and hazard profile is the bedrock of safe and effective laboratory practice. All quantitative data is summarized below for clarity and rapid assessment.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 916420-65-0 | [3][4][5] |
| Molecular Formula | C₇H₂Cl₂FN | [6] |
| Molecular Weight | 190.00 g/mol | [6] |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Purity | Typically ≥97% | [5] |
GHS Hazard and Safety Information
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment. The following information is derived from supplier safety data sheets.[3]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., Nitrile rubber), safety goggles with side-shields (or a face shield), and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.
Section 2: Synthesis Strategy and Methodologies
While specific, peer-reviewed synthesis routes for the 3,6-dichloro-2-fluoro isomer are not extensively published, a logical and robust synthetic strategy can be designed based on well-established transformations used for analogous compounds.[10][11][12] The following represents an expert-proposed pathway.
Proposed Retrosynthetic Analysis and Forward Synthesis
The most logical approach involves a Sandmeyer-type reaction from a corresponding aniline precursor. This method is a classic and reliable way to install a nitrile group onto an aromatic ring.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a self-validating system; each step includes a proposed purification and analytical checkpoint to ensure the integrity of the intermediate before proceeding.
Step 1: Diazotization of 3,6-Dichloro-2-fluoroaniline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3,6-dichloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. The aniline salt should precipitate.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension via the addition funnel, ensuring the internal temperature remains below 5 °C.
-
Validation: The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper). The resulting diazonium salt solution should be kept cold and used immediately in the next step.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Step 2: Sandmeyer Cyanation
-
Catalyst Prep: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation, similar to methods used for related isomers.[10]
-
Trustworthiness: The use of a slight excess of the cyanide reagent ensures the complete conversion of the diazonium salt, minimizing difficult-to-remove diazo-coupling byproducts.
-
Caption: Proposed workflow for the synthesis of the target compound.
Section 3: Applications in Chemical Synthesis
The utility of 3,6-Dichloro-2-fluorobenzonitrile lies in its capacity as a versatile scaffold. The electronically distinct halogen atoms and the reactive nitrile group provide multiple handles for subsequent chemical modifications.
Key Reactive Sites
-
The Nitrile Group: A gateway to multiple functional groups. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Converted into tetrazoles via reaction with azides, a common transformation in medicinal chemistry to create carboxylic acid bioisosteres.
-
-
The Halogen Atoms: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr), often requiring activated conditions or metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). The relative reactivity of the two chlorine atoms can be influenced by electronic and steric factors, potentially allowing for selective functionalization.
Caption: Potential synthetic transformations of the core scaffold.
Relevance in Drug Discovery
This scaffold is an excellent starting point for generating libraries of compounds for screening. For instance, its structural motifs are found in intermediates used to synthesize complex pharmaceutical agents. The synthesis of finafloxacin, for example, utilizes the related 2,6-dichloro-3-fluorobenzonitrile, highlighting the importance of this class of compounds in developing novel therapeutics.[11][12] By applying the transformations outlined above, medicinal chemists can rapidly explore chemical space around this privileged core structure.
Section 4: Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Standard Analytical Workflow
-
Thin-Layer Chromatography (TLC): Initial check for reaction completion and crude purity.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative assessment of purity (e.g., >97%).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structural confirmation.
-
¹H NMR: Will show two signals in the aromatic region, each a doublet of doublets, due to coupling with each other and the fluorine atom.
-
¹³C NMR: Will display 7 distinct signals, with carbon-fluorine couplings (J-coupling) on the fluorinated carbon and adjacent carbons.
-
¹⁹F NMR: Will show a single signal, likely a doublet of doublets, confirming the fluorine environment.
-
-
Mass Spectrometry (MS): Confirmation of molecular weight. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[14]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Interpretation: Integrate the ¹H signals to confirm the proton ratio. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to verify that they are consistent with the proposed structure of 3,6-dichloro-2-fluorobenzonitrile.
Conclusion
3,6-Dichloro-2-fluorobenzonitrile is more than just another chemical in a catalog; it is a strategically designed intermediate offering multiple avenues for synthetic exploration. Its combination of a reactive nitrile handle and differentially activated halogen sites makes it a powerful tool for chemists in drug discovery, materials science, and agrochemical development. By understanding its synthesis, reactivity, and safety profile, researchers can confidently and effectively leverage this building block to construct novel and high-value molecules.
References
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- Arctom Chemicals. CAS NO. 916420-65-0 | 3,6-Dichloro-2-fluorobenzonitrile.
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- BLD Pharm.
- Sigma-Aldrich. (2025).
- Neta Scientific. Oakwood 3,6-Dichloro-2-Fluorobenzonitrile 97% Purity.
- Sigma-Aldrich. (2022).
- ChemSrc. 3,6-Dichloro-2-fluorobenzonitrile Product Details.
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. Safety Data Sheet for 4-Fluoro-3-nitrobenzonitrile.
- PubChem, NIH.
- Google Patents. (2012). Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
- Google Patents. (1983). Process for producing 2,6-difluorobenzonitrile.
- Google Patents. (2001). Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
- Benchchem. 2,3-Dichloro-4,5-difluorobenzonitrile | CAS 112062-59-6.
- Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- ResearchGate. (2011).
- MDPI. (2021).
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